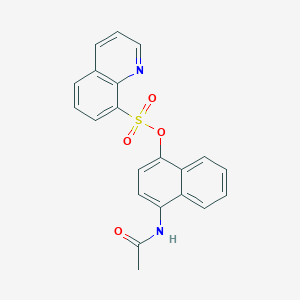
N,N-dibutyl-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-8-quinolinesulfonamide (DBQSA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBQSA is a sulfonamide derivative of 8-hydroxyquinoline and has been found to have various applications in the field of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
N,N-dibutyl-8-quinolinesulfonamide has been extensively studied for its various applications in scientific research. It has been found to have antimicrobial, antiviral, antitumor, and antifungal properties. N,N-dibutyl-8-quinolinesulfonamide has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of N,N-dibutyl-8-quinolinesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. N,N-dibutyl-8-quinolinesulfonamide has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N-dibutyl-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. N,N-dibutyl-8-quinolinesulfonamide has also been found to induce oxidative stress in cells, which can lead to cell death. In addition, N,N-dibutyl-8-quinolinesulfonamide has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dibutyl-8-quinolinesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a long shelf-life. N,N-dibutyl-8-quinolinesulfonamide is also stable under a wide range of conditions, making it suitable for use in various experiments. However, N,N-dibutyl-8-quinolinesulfonamide has some limitations as well. It is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N,N-dibutyl-8-quinolinesulfonamide. One area of research could be to further investigate its antimicrobial and antiviral properties. Another area of research could be to study its potential as a catalyst in various chemical reactions. Additionally, more research could be done to understand its mechanism of action and to identify potential targets for drug development. Overall, N,N-dibutyl-8-quinolinesulfonamide has shown great promise in scientific research and is a compound that deserves further investigation.
Figure 1: Chemical structure of N,N-dibutyl-8-quinolinesulfonamide (N,N-dibutyl-8-quinolinesulfonamide)
Métodos De Síntesis
N,N-dibutyl-8-quinolinesulfonamide can be synthesized by the reaction of 8-hydroxyquinoline and butylamine in the presence of sulfuric acid. The reaction yields N,N-dibutyl-8-quinolinesulfonamide as a white crystalline solid, which can be further purified by recrystallization. The chemical structure of N,N-dibutyl-8-quinolinesulfonamide is shown in Figure 1.
Propiedades
Nombre del producto |
N,N-dibutyl-8-quinolinesulfonamide |
|---|---|
Fórmula molecular |
C17H24N2O2S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
N,N-dibutylquinoline-8-sulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-3-5-13-19(14-6-4-2)22(20,21)16-11-7-9-15-10-8-12-18-17(15)16/h7-12H,3-6,13-14H2,1-2H3 |
Clave InChI |
TUSJZRCNHFPQIR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)


![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)
![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)
![4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)
![1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)